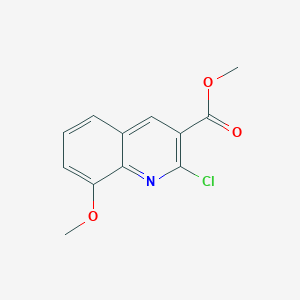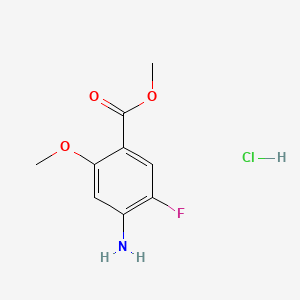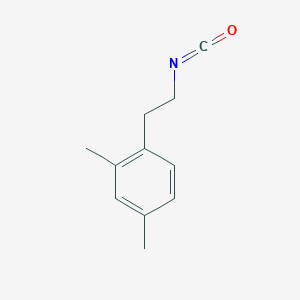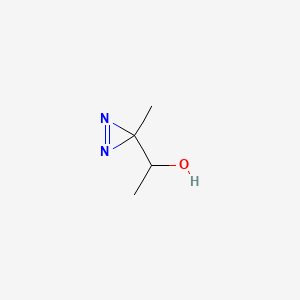![molecular formula C15H21N3 B13628286 3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile CAS No. 1153235-87-0](/img/structure/B13628286.png)
3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile is a chemical compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 properties . The structure of this compound includes a piperazine ring substituted with a propan-2-yl group and a benzonitrile moiety, making it a hybrid molecule with potential pharmacological applications.
Vorbereitungsmethoden
The synthesis of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile typically involves multi-step procedures. One common method includes the reaction of a substituted piperazine with a benzonitrile derivative under specific conditions. For example, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane . The reaction conditions often require refluxing for several hours to ensure complete conversion of the starting materials to the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring or the benzonitrile moiety can be substituted with other functional groups.
Common Reagents and Conditions: Typical reagents include bases like sodium hydroxide, acids like hydrochloric acid, and solvents such as ethanol or methanol. Reaction conditions often involve heating or refluxing to facilitate the reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as schizophrenia, depression, and other neurological disorders.
Wirkmechanismus
The mechanism of action of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an antagonist or agonist at certain neurotransmitter receptors, such as dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. The compound’s effects on these receptors can lead to changes in neurotransmitter levels and signaling pathways, ultimately influencing physiological and psychological processes .
Vergleich Mit ähnlichen Verbindungen
3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile can be compared with other piperazine derivatives, such as:
Clozapine: An antipsychotic drug with a similar piperazine structure but different substituents.
Risperidone: Another antipsychotic with a piperazine core, used for treating schizophrenia and bipolar disorder.
Olanzapine: A piperazine derivative used for the treatment of mental health conditions.
Ziprasidone: A piperazine-based antipsychotic with unique pharmacological properties.
The uniqueness of 3-{[4-(propan-2-yl)piperazin-1-yl]methyl}benzonitrile lies in its specific substitution pattern, which may confer distinct biological activities and therapeutic potential compared to other similar compounds.
Eigenschaften
CAS-Nummer |
1153235-87-0 |
|---|---|
Molekularformel |
C15H21N3 |
Molekulargewicht |
243.35 g/mol |
IUPAC-Name |
3-[(4-propan-2-ylpiperazin-1-yl)methyl]benzonitrile |
InChI |
InChI=1S/C15H21N3/c1-13(2)18-8-6-17(7-9-18)12-15-5-3-4-14(10-15)11-16/h3-5,10,13H,6-9,12H2,1-2H3 |
InChI-Schlüssel |
OJKBCXZIFIBIES-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCN(CC1)CC2=CC(=CC=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


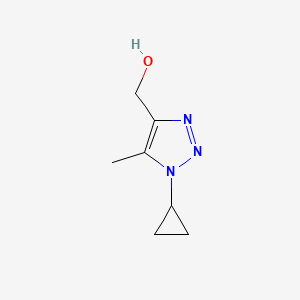
![Tert-butyl 4-ethynyl-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13628213.png)
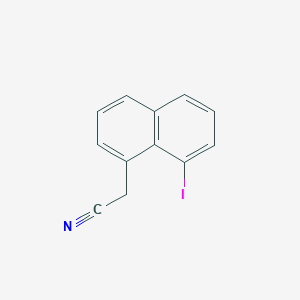
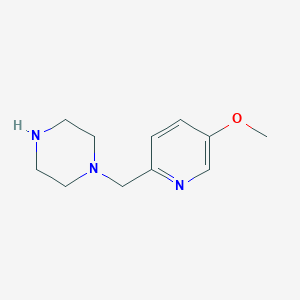

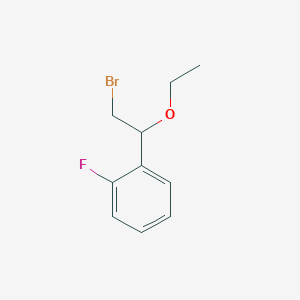
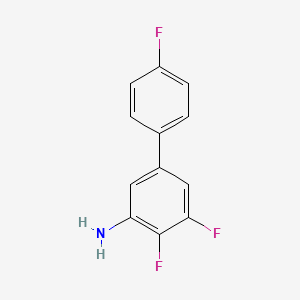
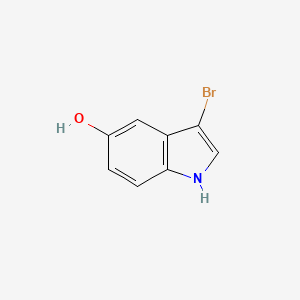
![4-hydrazinyl-1-(oxolan-3-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13628246.png)
![1-[(Tert-butoxy)carbonyl]-1-azaspiro[3.5]nonane-2-carboxylic acid](/img/structure/B13628252.png)
